molecular formula C8H11N3O3 B2959084 1-Morpholino-1,4-dihydropyrazine-2,3-dione CAS No. 2309804-80-4

1-Morpholino-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2959084
CAS No.: 2309804-80-4
M. Wt: 197.194
InChI Key: HYVJSPRMGNHKII-UHFFFAOYSA-N
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Description

1-Morpholino-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that features a morpholine ring fused to a dihydropyrazine-dione core

Scientific Research Applications

1-Morpholino-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H319;H335 . Precautionary measures include P261;P271;P280 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-1,4-dihydropyrazine-2,3-dione typically involves the reaction of morpholine with suitable pyrazine derivatives under controlled conditions. One common method includes the condensation of morpholine with 1,4-dihydropyrazine-2,3-dione in the presence of a catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts, such as selenium dioxide supported on hydroxyapatite, has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 1-Morpholino-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the dihydropyrazine-dione core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    1,4-Dihydropyrazine-2,3-dione: Shares the pyrazine-dione core but lacks the morpholine ring.

    1,4-Dihydropyridine: Another heterocyclic compound with similar redox properties but different structural features.

Uniqueness: 1-Morpholino-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other pyrazine derivatives. This structural feature also allows for more diverse chemical modifications and applications .

Properties

IUPAC Name

4-morpholin-4-yl-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJSPRMGNHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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